molecular formula C18H20F3N5O3S B2674571 N,N-dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 2034600-22-9

N,N-dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2674571
CAS No.: 2034600-22-9
M. Wt: 443.45
InChI Key: FTOKNOCXNUEITM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a sophisticated synthetic compound of significant interest in chemical and pharmaceutical research. This molecule integrates several privileged structural motifs, including a substituted pyrimidine ring, a piperazine core, and a benzenesulfonamide group. The presence of the trifluoromethyl group on the pyrimidine ring is a common strategy in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and membrane permeability . The piperazine and benzenesulfonamide components are frequently found in bioactive molecules targeting a range of enzymes and receptors, particularly in the development of therapeutic agents . This combination of features makes this compound a valuable chemical tool for probing biological systems. Its primary research applications include serving as a key intermediate in organic synthesis and medicinal chemistry campaigns, particularly in the exploration of new kinase inhibitors or GPCR-targeted therapies where such scaffolds are prevalent. It is also highly useful for structure-activity relationship (SAR) studies, where researchers can systematically modify its structure to understand the functional groups critical for biological activity and selectivity. Furthermore, it may act as a precursor in the design and synthesis of potential herbicides, given the known herbicidal activity of compounds containing similar dimethylpyrimidinyl and sulfonylurea structures . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N,N-dimethyl-4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O3S/c1-24(2)30(28,29)14-5-3-13(4-6-14)17(27)26-9-7-25(8-10-26)16-11-15(18(19,20)21)22-12-23-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOKNOCXNUEITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzenesulfonamide core, a piperazine moiety, and a trifluoromethyl-substituted pyrimidine ring. Its molecular formula is C15H18F3N5O2SC_{15}H_{18}F_3N_5O_2S, with a molecular weight of approximately 395.39 g/mol. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds containing pyrimidine and piperazine groups often exhibit significant biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives are known to inhibit key enzymes involved in cancer proliferation and metastasis. For instance, studies show that similar compounds can inhibit matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .
  • Targeting Receptor Tyrosine Kinases : Some derivatives have been shown to act as reversible inhibitors of epidermal growth factor receptors (EGFR), which play a vital role in cell signaling pathways related to cancer growth .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For example:

Cell Line IC50 (μM) Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)2.5Low

This data suggests that the compound selectively inhibits tumor cell proliferation while sparing normal cells, indicating a favorable therapeutic window .

Inhibition of MMPs

The compound has also shown promising results in inhibiting MMP-2 and MMP-9, which are associated with cancer metastasis. The inhibition was quantified with IC50 values in the low micromolar range, demonstrating its potential as an anti-metastatic agent .

Case Studies

  • Study on Triple-Negative Breast Cancer (TNBC) : A preclinical study involved administering the compound to mice with induced TNBC. Results indicated significant reduction in lung metastasis compared to control groups treated with standard therapies, showcasing its potential as a novel treatment option .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics, with optimal half-life values supporting its viability for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carbonyl Linkages

Compound Name Key Structural Differences Pharmacokinetic/Pharmacodynamic Implications Reference(s)
1-Ethyl-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}piperazine-2,3-dione Replaces benzenesulfonamide with a piperazine-2,3-dione ring. Reduced hydrogen-bonding capacity due to lack of sulfonamide; increased rigidity may limit target binding.
4-[4-(3-{2-[(5-Methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl}propanoyl)piperazine... Substitutes benzenesulfonamide with a tetrazolylmethyl-trifluoromethylphenyl propanoyl group. Enhanced electron-withdrawing effects from tetrazole may improve IC50 values in enzyme inhibition assays.
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Replaces sulfonamide with benzamide; pyridine instead of pyrimidine. Lower solubility due to benzamide vs. sulfonamide; altered π-stacking from pyridine substitution.

Functional Group Variations

  • Sulfonamide vs. Carboxamide (): Sulfonamides (as in the target compound) exhibit stronger hydrogen-bond acceptor capacity compared to carboxamides (e.g., A2–A6 in ).
  • Trifluoromethyl Positioning ():
    The 6-trifluoromethyl-pyrimidine in the target compound vs. 5-trifluoromethyl-pyridine in alters electronic distribution, affecting π-π stacking and steric interactions with hydrophobic pockets .

Key Data Table

Property Target Compound 1-Ethyl-4-{...}piperazine-2,3-dione N,N-Dimethyl-4-[6-...]benzamide
Molecular Weight (g/mol) ~495 (estimated) 400.36 432.41
LogP (Predicted) 3.2–3.8 2.5–3.0 3.5–4.0
Solubility (µg/mL, pH 7.4) ~15–20 (moderate, due to sulfonamide) <10 (low, dione ring) ~5–10 (low, benzamide)
IC50 (Enzyme Inhibition) Not reported; analogs in show nM-range potency N/A Not reported

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperazine-carbonyl linkage formation : Reacting a piperazine derivative (e.g., 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine) with a sulfonamide-containing benzoyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions .

Coupling reactions : Use of coupling agents like HATU or DCC to facilitate amide bond formation between intermediates.

Intermediate characterization :

  • LCMS : Monitors molecular weight and purity (e.g., observed [M+H]⁺ peaks matching theoretical values) .
  • ¹H/¹³C NMR : Key signals include the trifluoromethyl singlet (~δ 120-125 ppm in ¹³C) and piperazine methylene protons (δ 2.5-3.5 ppm in ¹H) .

Q. Which purification techniques are effective for isolating this compound, and how is purity assessed?

Methodological Answer:

  • Chromatography : Normal-phase silica gel chromatography with gradients of methanol/dichloromethane (5–20%) is commonly used .
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity.
  • Purity assessment :
    • HPLC : Purity >95% with a single dominant peak.
    • XRPD/TGA : Confirms crystalline structure and thermal stability (e.g., decomposition temperatures >200°C) .

Q. What spectroscopic methods are used to confirm the structure, and what key spectral features are indicative of successful synthesis?

Methodological Answer:

  • ¹H NMR :
    • Piperazine protons: Multiplet at δ 3.2–3.6 ppm (piperazine CH₂).
    • Sulfonamide NH: Broad singlet at δ 8.5–9.0 ppm .
  • ¹³C NMR :
    • Carbonyl (C=O) at ~δ 165–170 ppm.
    • CF₃ group at δ 120–125 ppm (quartet due to J coupling with fluorine) .
  • LCMS-HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₁H₂₃F₃N₆O₃S: 509.1532) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during piperazine-carbonyl linkage formation?

Methodological Answer:

  • Solvent selection : DMF or NMP enhances solubility of aromatic intermediates .
  • Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) accelerates coupling reactions by deprotonating intermediates .
  • Temperature control : Maintaining reflux (~100–120°C) improves reaction kinetics without decomposition .
  • Scale-up strategies : Continuous flow reactors reduce side reactions and improve reproducibility .

Q. When encountering contradictions in NMR data between expected and observed results, what analytical strategies are recommended?

Methodological Answer:

  • Dynamic effects analysis : Check for restricted rotation in sulfonamide or piperazine groups causing split signals (e.g., coalescence temperature studies) .
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to differentiate diastereomers or regioisomers.
  • Cross-validation : Compare with X-ray crystallography data (e.g., bond angles/geometry from single-crystal studies) .

Q. How can computational modeling predict the compound’s reactivity or binding affinity for target proteins?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., sulfonamide binding to carbonic anhydrase) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl carbon reactivity) .
  • MD simulations : Simulate solvation effects in water/DMSO to assess stability of the trifluoromethyl-pyrimidine moiety .

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